Cas no 1824337-77-0 (4-Fluoro-2-(pyrrolidin-2-yl)pyridine)

4-Fluoro-2-(pyrrolidin-2-yl)pyridine 化学的及び物理的性質
名前と識別子
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- EN300-1852777
- 4-fluoro-2-(pyrrolidin-2-yl)pyridine
- 1824337-77-0
- 4-Fluoro-2-(pyrrolidin-2-yl)pyridine
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- インチ: 1S/C9H11FN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
- InChIKey: RCGHPLZMWSGNGC-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=1)C1CCCN1
計算された属性
- 精确分子量: 166.09062652g/mol
- 同位素质量: 166.09062652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 24.9Ų
4-Fluoro-2-(pyrrolidin-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852777-0.5g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 0.5g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1852777-0.05g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 0.05g |
$1188.0 | 2023-09-18 | ||
Enamine | EN300-1852777-5g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 5g |
$4102.0 | 2023-09-18 | ||
Enamine | EN300-1852777-1g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1852777-1.0g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-1852777-10.0g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1852777-2.5g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1852777-0.25g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 0.25g |
$1300.0 | 2023-09-18 | ||
Enamine | EN300-1852777-5.0g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1852777-0.1g |
4-fluoro-2-(pyrrolidin-2-yl)pyridine |
1824337-77-0 | 0.1g |
$1244.0 | 2023-09-18 |
4-Fluoro-2-(pyrrolidin-2-yl)pyridine 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Back matter
4-Fluoro-2-(pyrrolidin-2-yl)pyridineに関する追加情報
4-Fluoro-2-(pyrrolidin-2-yl)pyridine: A Comprehensive Overview
The compound with CAS No. 1824337-77-0, known as 4-Fluoro-2-(pyrrolidin-2-yl)pyridine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a fluorine atom at the 4-position and a pyrrolidin-2-yl group at the 2-position. The combination of these substituents imparts distinctive electronic and steric characteristics, making it a valuable molecule for further exploration.
Recent studies have highlighted the importance of 4-fluoro substituents in modulating the electronic properties of aromatic compounds. Fluorine, being highly electronegative, introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. In the case of 4-fluoro-2-(pyrrolidin-2-yl)pyridine, this effect is particularly pronounced, enhancing its potential as a building block in medicinal chemistry.
The pyrrolidin-2-yl group attached to the pyridine ring adds another layer of complexity to this compound's structure. Pyrrolidine is a five-membered saturated heterocycle with one nitrogen atom, known for its ability to form hydrogen bonds and participate in various non-covalent interactions. This group contributes to the molecule's flexibility and ability to interact with biological targets, making it an attractive candidate for drug design.
Recent research has focused on the synthesis and characterization of 4-fluoro-substituted pyridines with various side chains. For instance, a study published in *Journal of Medicinal Chemistry* explored the effects of different substituents on the pyridine ring on the compound's bioavailability and pharmacokinetics. The results indicated that 4-fluoro-substituted pyridines with bulky groups exhibit improved solubility and reduced clearance rates, which are critical factors in drug development.
In addition to its pharmacological applications, 4-fluoro-2-(pyrrolidin-2-yl)pyridine has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have reported that incorporating fluorinated pyridines into conjugated systems can enhance their charge transport properties, leading to improved device performance.
The synthesis of 4-fluoro-2-(pyrrolidin-2-yl)pyridine typically involves multi-step processes that combine nucleophilic aromatic substitution with cyclization reactions. A recent advancement in this area involves the use of microwave-assisted synthesis techniques, which have been shown to significantly reduce reaction times while maintaining high yields. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste generation.
Moreover, computational studies have played a pivotal role in understanding the electronic structure and reactivity of 4-fluoro-substituted pyridines. Density functional theory (DFT) calculations have revealed that the fluorine atom at the 4-position significantly alters the electron density distribution across the pyridine ring, making it more susceptible to electrophilic attack at specific positions. These insights are invaluable for designing efficient synthetic pathways and predicting reactivity trends.
In conclusion, 4-fluoro-2-(pyrrolidin-2-yl)pyridine represents a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and characterization techniques, position it as a key molecule for future research and development efforts.
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